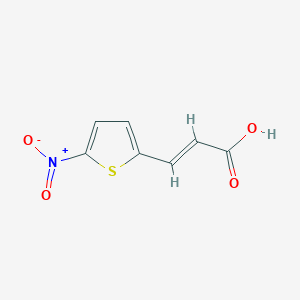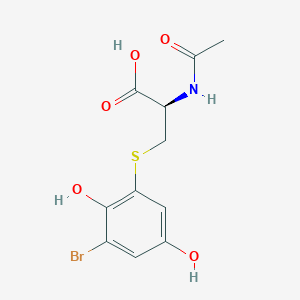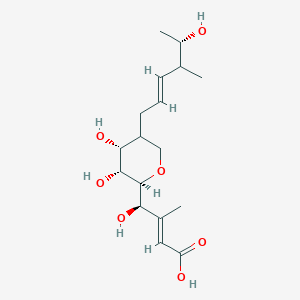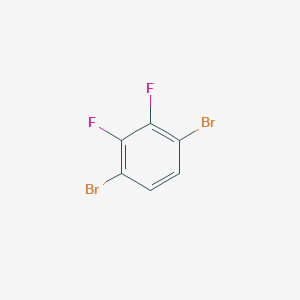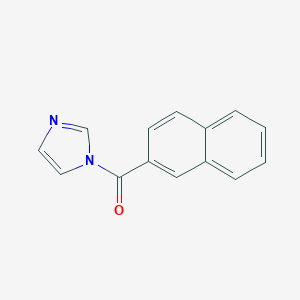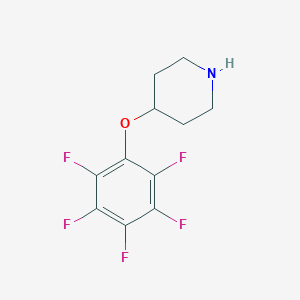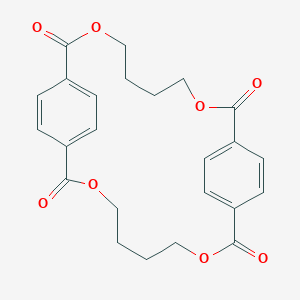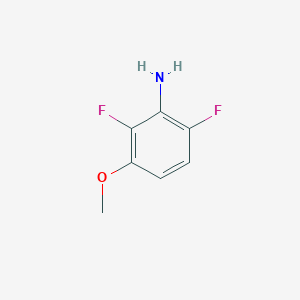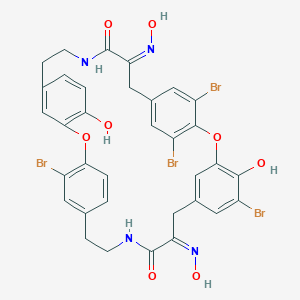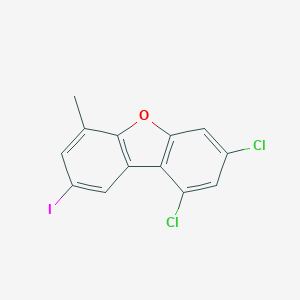
6-Methyl-8-iodo-1,3-dichlordibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-8-iodo-1,3-dichlordibenzofuran (MIDBF) is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of organic compounds known as dibenzofurans, which are characterized by a fused ring structure containing two benzene rings and one oxygen atom. MIDBF is of particular interest due to its unique chemical properties, which make it an ideal candidate for use in a variety of research applications.
Mechanism Of Action
The mechanism of action of 6-Methyl-8-iodo-1,3-dichlordibenzofuran is not well understood, but it is believed to involve the interaction of the compound with specific biomolecules, such as nucleic acids and metal ions. The presence of the iodine and chlorine atoms in the compound may also play a role in its activity, as these atoms are known to have strong electron-withdrawing effects that can affect the reactivity and binding properties of the molecule.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Methyl-8-iodo-1,3-dichlordibenzofuran are not well characterized, but studies have shown that the compound can interact with DNA and RNA, potentially leading to changes in gene expression and cellular function. Additionally, 6-Methyl-8-iodo-1,3-dichlordibenzofuran has been shown to exhibit cytotoxic activity against certain cancer cell lines, suggesting that it may have potential as an anticancer agent.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 6-Methyl-8-iodo-1,3-dichlordibenzofuran in scientific research is its unique chemical properties, which make it an ideal candidate for use in a variety of applications. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one limitation of 6-Methyl-8-iodo-1,3-dichlordibenzofuran is its potential toxicity, which could limit its use in certain applications or require additional safety precautions.
Future Directions
There are many potential future directions for research involving 6-Methyl-8-iodo-1,3-dichlordibenzofuran. One promising area of research is the development of new fluorescent probes based on the structure of 6-Methyl-8-iodo-1,3-dichlordibenzofuran, which could be used for imaging a wide range of biological systems. Additionally, further studies are needed to better understand the mechanism of action of 6-Methyl-8-iodo-1,3-dichlordibenzofuran and its potential applications in drug discovery and development. Finally, the development of new synthesis methods for 6-Methyl-8-iodo-1,3-dichlordibenzofuran could lead to improved yields and purity, making the compound more widely available for use in scientific research.
Synthesis Methods
6-Methyl-8-iodo-1,3-dichlordibenzofuran can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction and the Ullmann reaction. In the Suzuki-Miyaura reaction, a boronic acid derivative is reacted with an aryl halide in the presence of a palladium catalyst to form the desired product. The Ullmann reaction involves the coupling of two aryl halides in the presence of a copper catalyst. Both of these methods have been successfully used to synthesize 6-Methyl-8-iodo-1,3-dichlordibenzofuran with high yields and purity.
Scientific Research Applications
6-Methyl-8-iodo-1,3-dichlordibenzofuran has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 6-Methyl-8-iodo-1,3-dichlordibenzofuran as a fluorescent probe for imaging biological systems. 6-Methyl-8-iodo-1,3-dichlordibenzofuran has been shown to selectively bind to DNA and RNA, making it an ideal candidate for use in fluorescence-based imaging techniques. Additionally, 6-Methyl-8-iodo-1,3-dichlordibenzofuran has been shown to exhibit strong fluorescence in the presence of certain metal ions, such as copper and zinc, which could be used to develop sensors for detecting these ions in biological samples.
properties
CAS RN |
132194-83-3 |
|---|---|
Product Name |
6-Methyl-8-iodo-1,3-dichlordibenzofuran |
Molecular Formula |
C13H7Cl2IO |
Molecular Weight |
377 g/mol |
IUPAC Name |
1,3-dichloro-8-iodo-6-methyldibenzofuran |
InChI |
InChI=1S/C13H7Cl2IO/c1-6-2-8(16)5-9-12-10(15)3-7(14)4-11(12)17-13(6)9/h2-5H,1H3 |
InChI Key |
OBPNDBUBANGTHF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)I |
Canonical SMILES |
CC1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)I |
Other CAS RN |
132194-83-3 |
synonyms |
6-methyl-8-iodo-1,3-dichlordibenzofuran IMCDF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



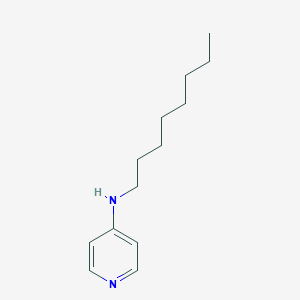
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)
![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)
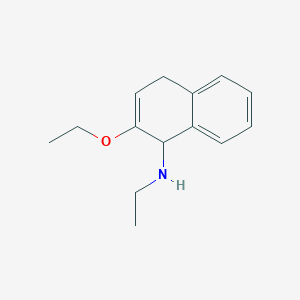
![Bicyclo[2.2.1]heptane-2,3-dithiol](/img/structure/B138187.png)
